{3-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
Properties
IUPAC Name |
2-[3-[[acetyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(2)15(11(3)16)8-12-5-4-6-14(7-12)9-13(17)18/h10,12H,4-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCVTWZGEZAKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Piperidine Derivatives
The most straightforward route involves the alkylation of piperidine with acetyl-isopropyl-amine followed by acetic acid functionalization. In a method analogous to the synthesis of {4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, piperidine is reacted with acetyl-isopropyl-amine in the presence of a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A base like potassium carbonate facilitates deprotonation, enabling nucleophilic substitution at the piperidine nitrogen. Subsequent reaction with chloroacetic acid introduces the acetic acid moiety, yielding the target compound. This method achieves moderate yields (60–70%) but requires rigorous purification via column chromatography to remove unreacted intermediates.
Multi-Step Deprotection and Functionalization
A patent detailing the synthesis of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidine propanenitrile provides a template for multi-step approaches. Here, a benzyl-protected piperidine intermediate undergoes deprotection using palladium hydroxide under hydrogen atmosphere, followed by coupling with 2-cyanoacetyl derivatives. Adapting this strategy, this compound could be synthesized via:
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Protection of piperidine with a tert-butoxycarbonyl (Boc) group.
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Alkylation with acetyl-isopropyl-amine.
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Acidic deprotection (e.g., trifluoroacetic acid) to remove the Boc group.
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Reaction with bromoacetic acid to install the acetic acid side chain.
This method offers higher regioselectivity, with yields exceeding 80% after recrystallization from ethanol/water mixtures.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in alkylation steps, while alcoholic solvents (e.g., methanol) improve solubility during acid coupling. For example, the synthesis of {4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid employs methanol as a reaction medium, achieving 95% conversion at 60°C. Bases such as diisopropylethylamine (DIPEA) or sodium hydride are preferred for their low nucleophilicity, minimizing side reactions.
Catalytic Systems and Temperature Control
Palladium-catalyzed hydrogenolysis, as described in the debenzylation of (3R,4R)-4-methylpiperidine derivatives, can be adapted for deprotection steps. Conducting reactions at 25–30°C suppresses dihydro impurity formation, ensuring final product purity >99.5%. For acetyl-isopropyl-amine coupling, copper(I) iodide catalyzes Ullmann-type reactions, enabling efficient C–N bond formation at 80°C.
Purification and Characterization
Crystallization Techniques
Amorphous forms of piperidine derivatives are often purified via solvent-antisolvent methods. A patent outlining the preparation of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one recommends dissolving the crude product in dichloromethane and precipitating with hexane. For this compound, recrystallization from ethyl acetate/n-hexane (1:3 v/v) yields crystalline material with >98% purity.
Chromatographic Methods
Silica gel chromatography using gradient elution (hexane → ethyl acetate) effectively separates byproducts. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase confirms purity, with retention times of 8.2 minutes under UV detection at 254 nm.
Comparative Analysis of Synthetic Methods
Continuous flow reactors, as utilized in {4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid production, reduce reaction times from hours to minutes by maintaining precise temperature and mixing conditions. This approach minimizes thermal degradation, enhancing overall yield.
Industrial-Scale Production Challenges
Byproduct Formation
Impurities such as N-acetylpiperidine or unreacted acetyl-isopropyl-amine necessitate stringent quality control. Patent US20160122354A1 highlights the use of in-process analytics (IPA) via thin-layer chromatography (TLC) to monitor reaction progress, ensuring byproduct levels remain <0.1%.
Chemical Reactions Analysis
Types of Reactions
{3-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or isopropyl-amino groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isopropylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, {3-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways, facilitating the development of novel compounds with potential applications in various fields.
Biological Research
This compound is under investigation for its interactions with biological targets, including enzymes and receptors. Its potential as a lead compound for drug development is significant, particularly in the following areas:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Interaction : Potential binding to neurotransmitter receptors could influence central nervous system (CNS) activity, suggesting applications in neuropharmacology.
Medicinal Applications
Piperidine derivatives are known for their diverse pharmacological activities, including:
- Analgesic Effects : Potential applications in pain management.
- Anti-inflammatory Properties : Investigated for their ability to reduce inflammation.
- Antimicrobial Activity : Some derivatives exhibit properties that combat microbial infections.
These pharmacological effects are attributed to the compound's interactions with specific molecular targets, which are still being elucidated through ongoing research.
Industrial Applications
In the industrial sector, this compound can be utilized in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in various chemical processes, enhancing the efficiency of drug synthesis and formulation.
Mechanism of Action
The mechanism of action of {3-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and isopropyl-amino groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Research and Development Insights
- Discontinuation Trends : Both the target compound and its cyclopropyl analog () are listed as discontinued, hinting at challenges in scalability, stability, or efficacy.
- Synthetic Pathways : Common methods include amide bond formation (e.g., acetyl chloride reactions) and piperidine alkylation, as demonstrated in related compounds .
- Biological Activity : Piperidine-acetic acid derivatives are frequently explored for antimicrobial and anti-inflammatory applications, though specific data for the target compound remain sparse .
Biological Activity
{3-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, featuring an acetyl-isopropyl amino group and a carboxylic acid moiety, suggests significant potential for various biological activities. This article explores the biological activity of this compound, encompassing its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
This structure allows for various interactions within biological systems, particularly through hydrogen bonding and hydrophobic interactions due to its functional groups.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The acetyl and isopropyl-amino groups are believed to play crucial roles in binding to these targets, leading to modulation of biological pathways. Current research suggests potential applications in the central nervous system (CNS) and other physiological systems .
1. Antimicrobial Activity
Preliminary studies indicate that piperidine derivatives, including this compound, exhibit antimicrobial properties. In vitro tests have shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent .
2. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of similar piperidine derivatives. The mechanism involves inhibition of inflammatory mediators, which could position this compound as a candidate for treating inflammatory conditions .
3. Cytotoxicity
Studies have indicated selective cytotoxicity in certain cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting growth in BRCA2-deficient cells .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial activity of several piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to this compound exhibited significant inhibition zones, indicating effective antibacterial properties at concentrations as low as 1 mM .
Case Study 2: Anti-inflammatory Activity
In vivo studies on newly synthesized piperidine derivatives showed a marked reduction in inflammation markers in animal models. The compounds were administered at varying doses, revealing dose-dependent anti-inflammatory effects .
Research Findings and Data Tables
| Study | Activity | Target | IC50 Value |
|---|---|---|---|
| Study A | Antibacterial | E. coli | 360 nM |
| Study B | Cytotoxicity | Cancer Cells | 9.45 μM |
| Study C | Anti-inflammatory | Inflammatory Markers | N/A |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for {3-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how are intermediates characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, glycolic anhydride reacts with piperidine derivatives in THF to form acetic acid-linked piperidine scaffolds, followed by acetylation and isopropylamine coupling . Intermediate purification involves column chromatography, and characterization uses nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). For instance, piperidine intermediates in similar syntheses are confirmed by ¹H NMR shifts at δ 2.5–3.5 ppm for piperidine protons and MS molecular ion peaks .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : Key signals include piperidine ring protons (δ 1.5–3.0 ppm), acetyl methyl groups (δ 2.1–2.3 ppm), and acetic acid protons (δ 3.5–4.0 ppm).
- High-resolution MS (HRMS) : Expected molecular ion [M+H]⁺ should match the theoretical mass (e.g., calculated for C₁₄H₂₅N₂O₃: 269.186 g/mol).
- Infrared (IR) spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch for acetyl) and ~1650 cm⁻¹ (carboxylic acid C=O) confirm functional groups .
Q. How does the compound's solubility profile impact experimental design in biological assays?
- Methodology : The compound’s solubility in polar solvents (e.g., DMSO, ethanol) and limited aqueous solubility necessitates stock solutions in DMSO (<1% v/v in cell culture media). Solubility is assessed via dynamic light scattering (DLS) or nephelometry. For in vitro studies, ensure DMSO concentrations do not exceed cytotoxic thresholds (e.g., <0.1% for neuronal cells) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound, such as unexpected NMR splitting patterns?
- Methodology : Contradictions may arise from rotational isomerism or impurities. Strategies include:
- Variable-temperature NMR : To observe coalescence of split peaks (e.g., if hindered rotation around the acetyl-isopropyl bond causes splitting).
- HPLC-MS purification : To isolate impurities (e.g., unreacted intermediates or diastereomers) .
- X-ray crystallography : For definitive stereochemical confirmation if synthetic routes involve chiral centers .
Q. How can enantiomeric purity be optimized during synthesis, and what chiral analysis methods are recommended?
- Methodology :
- Chiral starting materials : Use (R)- or (S)-configured precursors, as demonstrated in enantiopure syntheses of related piperidine-acetic acid derivatives .
- Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers.
- Circular dichroism (CD) : To verify optical activity and enantiomeric excess (ee) >98% .
Q. What computational modeling approaches predict the compound's binding affinity to biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Dock the compound into target protein structures (e.g., opioid or chemokine receptors) using AMBER force fields.
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories. Key interactions (e.g., hydrogen bonds with piperidine nitrogen) are quantified using MM-PBSA free energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
